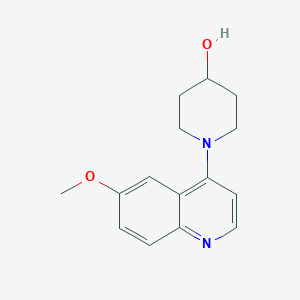

1-(6-Methoxyquinolin-4-yl)piperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(6-Methoxyquinolin-4-yl)piperidin-4-ol" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a methoxy group attached to the quinoline ring and a piperidin-4-ol moiety. This structure suggests potential biological activity, and derivatives of quinoline are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors to complex molecules. For instance, the synthesis of 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives was achieved using a ligand-based drug design approach, followed by in vitro evaluation for RT inhibitory activity against HIV-1 . Similarly, the synthesis of a complex involving a quinoline derivative was performed through an ion-pair reaction at room temperature, which is a green chemistry approach . These methods highlight the diverse synthetic strategies that can be employed to create quinoline derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using various spectroscopic techniques. For example, the structure of a novel bioactive heterocycle was confirmed using IR, ^1H NMR, LC-MS spectra, and X-ray diffraction studies . The crystal structure of another quinoline derivative was studied by X-ray crystallography, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the conformation and stability of the molecules, which are important for their biological function.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reaction of quinoline with other compounds can lead to the formation of novel structures with potential biological activities. For instance, the reaction of 4-chloro-2,7,8-trimethylquinoline with a benzoquinone derivative resulted in a tropolone compound, whose structure was determined by X-ray diffraction . These reactions are significant for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as density functional theory (DFT), can predict these properties and provide insights into the electronic structure of the molecules. For example, the stability of a molecule was analyzed using natural bond orbital analysis, and the electronic absorption spectrum was predicted to agree with the experimental data . These analyses are essential for the design and development of quinoline derivatives as bioactive molecules.

将来の方向性

作用機序

- Yousef, T. A., Alrabiah, H., Al-Agamy, M. H., Al-Salahi, R., Ali, E. A., & Mostafa, G. A. E. (2023). Synthesis of ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6974Read more .

特性

IUPAC Name |

1-(6-methoxyquinolin-4-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-12-2-3-14-13(10-12)15(4-7-16-14)17-8-5-11(18)6-9-17/h2-4,7,10-11,18H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTRCVYXTGIBIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)

![2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3004896.png)

![methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate](/img/structure/B3004900.png)

![N-[(4-Fluorophenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3004902.png)

![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B3004906.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3004909.png)